molecular formula C7H8N2O2S2 B1276923 3-Sulfamoylbenzene-1-carbothioamide CAS No. 56542-68-8

3-Sulfamoylbenzene-1-carbothioamide

Cat. No.: B1276923
CAS No.: 56542-68-8
M. Wt: 216.3 g/mol
InChI Key: FREQQHVRMDVJQF-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzene-1-carbothioamide is a chemical compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.28062 g/mol . This compound is known for its unique structure, which includes both an aminosulfonyl group and a carbothioamide group attached to a benzene ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoylbenzene-1-carbothioamide typically involves the reaction of 3-nitrobenzenesulfonamide with thiourea under specific conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder, to convert the nitro group to an amino group. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Sulfamoylbenzene-1-carbothioamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfamoylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of sulfonamide-sensitive enzymes and the modulation of thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)benzenecarbothioamide
  • 2-(Aminosulfonyl)benzenecarbothioamide
  • 3-(Aminosulfonyl)benzenecarboxamide

Uniqueness

3-Sulfamoylbenzene-1-carbothioamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-sulfamoylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c8-7(12)5-2-1-3-6(4-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQQHVRMDVJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408859
Record name 3-(aminosulfonyl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56542-68-8
Record name 3-(Aminosulfonyl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56542-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 221613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056542688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(aminosulfonyl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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